molecular formula C26H23BrN2O4 B2445143 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-bromobenzoate CAS No. 328271-25-6

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-bromobenzoate

Cat. No.: B2445143
CAS No.: 328271-25-6
M. Wt: 507.384
InChI Key: BYKUACXYNXZICD-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-bromobenzoate is a useful research compound. Its molecular formula is C26H23BrN2O4 and its molecular weight is 507.384. The purity is usually 95%.
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Properties

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN2O4/c27-18-7-4-6-17(16-18)26(32)33-15-14-29-24(30)20-9-5-8-19-22(28-12-2-1-3-13-28)11-10-21(23(19)20)25(29)31/h4-11,16H,1-3,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKUACXYNXZICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-bromobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C32H37N3O6S
  • Molecular Weight : 591.72 g/mol
  • LogP : 4.3717
  • Polar Surface Area : 92.651 Ų

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Inhibition of Viral Factors : The compound has been identified as an inhibitor of the influenza A virus NS1 protein, which plays a crucial role in viral replication and pathogenesis. This inhibition occurs through the activation of host expression of REDD1 (regulated in development and DNA damage responses), which subsequently inhibits the mTORC1 signaling pathway .
  • Cytotoxicity Against Cancer Cell Lines : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for some related compounds have been reported as low as 16.19 ± 1.35 μM and 17.16 ± 1.54 μM respectively, indicating potent anti-cancer activity .

Biological Activity Table

Activity TypeTarget/OrganismEffect/IC50 Value
AntiviralInfluenza A Virus NS1Inhibition via REDD1 activation
CytotoxicityHCT-116 (Colon Cancer)IC50 = 16.19 ± 1.35 μM
CytotoxicityMCF-7 (Breast Cancer)IC50 = 17.16 ± 1.54 μM
AntimicrobialVarious BacteriaVariable effectiveness

Case Study 1: Antiviral Activity

A study demonstrated that the compound effectively inhibited the NS1 protein's function in influenza A virus, leading to reduced viral replication in cell culture models. The mechanism involved upregulation of REDD1, which subsequently suppressed mTORC1 activity, crucial for viral propagation .

Case Study 2: Cytotoxic Effects

In a comparative study on various synthesized compounds related to this structure, several exhibited remarkable cytotoxicity against tumor cell lines. The presence of specific functional groups was linked to enhanced potency, with certain derivatives outperforming standard chemotherapeutic agents like doxorubicin .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzo[de]isoquinoline compounds exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-bromobenzoate can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. For instance, compounds targeting bromodomains associated with cancer cell proliferation have been identified as potential therapeutic agents against hyperproliferative diseases .

Antiviral Properties

The compound has also been studied for its antiviral potential. It has been shown to inhibit the NS1 protein of the influenza A virus, which is crucial for viral replication and pathogenicity. By inducing host expression of REDD1, a known mTORC1 inhibitor, this compound may provide a novel approach to antiviral therapy .

Neurological Applications

Given its piperidine moiety, there is emerging interest in the neuropharmacological effects of this compound. Research suggests that similar structures may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases . This opens avenues for further exploration into its potential as a treatment for conditions such as Alzheimer's or Parkinson's disease.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research demonstrated that a related benzo[de]isoquinoline derivative significantly reduced tumor growth in murine models of acute myeloid leukemia (AML). The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation .

Case Study 2: Antiviral Mechanism

In vitro studies highlighted by Virology Journal showed that the compound effectively reduced viral titers in infected cells by disrupting NS1-mediated immune evasion mechanisms. This suggests a potential role in developing treatments for influenza and other viral infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodological Answer: The compound’s synthesis likely involves multi-step nucleophilic substitution and esterification. Key steps include coupling the naphthalimide core (e.g., 6-(piperidin-1-yl)-1,3-dioxo-1H-benzo[de]isoquinoline) with a bromobenzoate ester. Reaction optimization can be achieved by varying catalysts (e.g., DMAP for ester formation), solvents (dry DCM or THF), and temperature control (room temperature to 60°C) . Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are critical for yield improvement.

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer:

  • NMR: Use 1H^1H and 13C^{13}C NMR to verify aromatic protons (δ 7.2–8.6 ppm) and ester carbonyl signals (δ 164–167 ppm). The piperidinyl group’s protons appear as broad singlets (δ 1.7–3.4 ppm) .
  • X-ray Crystallography: Employ SHELX software for structure refinement. Key parameters include orthorhombic space group Pna21Pna2_1, unit cell dimensions (e.g., a=10.959A˚a = 10.959 \, \text{Å}), and hydrogen bonding (C–H···O interactions) .

Advanced Research Questions

Q. How does the piperidinyl substituent influence the compound’s fluorescence properties, and how can conflicting spectral data be resolved?

  • Methodological Answer: The piperidinyl group enhances fluorescence lifetime by reducing non-radiative decay. Conflicting data (e.g., emission intensity variations) may arise from solvent polarity or aggregation effects. Use time-resolved fluorescence spectroscopy (nanosecond lasers) and control experiments in degassed solvents to isolate environmental impacts . Compare results with structurally similar derivatives (e.g., methylpiperazine analogs) to validate trends .

Q. What strategies are recommended for designing experiments to study the compound’s environmental fate and bioaccumulation potential?

  • Methodological Answer:

  • Laboratory Study: Assess hydrolysis stability (pH 4–9 buffers, 25–50°C) and photodegradation (UV-Vis irradiation, HPLC monitoring). Measure log PP (octanol-water partitioning) to predict bioaccumulation .
  • Field Study: Deploy randomized block designs with split-split plots to evaluate soil adsorption and microbial degradation across seasons. Use LC-MS/MS for trace detection in environmental matrices .

Q. How can crystallographic data discrepancies (e.g., thermal parameters, occupancy refinement) be addressed during structure analysis?

  • Methodological Answer: Discrepancies often arise from disordered solvent molecules or dynamic piperidinyl conformers. Use SHELXL’s PART instruction to model disorder and apply restraints (e.g., SIMU for thermal motion). Validate with Hirshfeld surface analysis to ensure intermolecular interactions are accurately mapped .

Theoretical and Framework-Driven Questions

Q. How can this compound’s photophysical behavior be integrated into existing theoretical models of naphthalimide-based sensors?

  • Methodological Answer: Link experimental results (e.g., Stokes shift, quantum yield) to Förster resonance energy transfer (FRET) or intramolecular charge transfer (ICT) models. Use density functional theory (DFT) calculations (Gaussian 16, B3LYP/6-31G*) to simulate electron density distributions and validate spectral transitions .

Q. What conceptual frameworks guide the analysis of synthetic byproducts or regioisomeric impurities in this compound?

  • Methodological Answer: Apply Green Chemistry principles (atom economy, solvent selection) and reaction mechanism theory (e.g., Curtin-Hammett kinetics) to predict byproduct formation. Use LC-HRMS to identify impurities (e.g., bromobenzoate positional isomers) and optimize reaction stoichiometry .

Data Analysis and Validation

Q. How should researchers statistically validate conflicting biological activity data (e.g., antimicrobial assays) for this compound?

  • Methodological Answer: Use ANOVA with post-hoc Tukey tests to compare zone-of-inhibition data across bacterial strains. Control for solvent effects (e.g., DMSO cytotoxicity) and replicate experiments (n3n \geq 3). Cross-validate with MIC (minimum inhibitory concentration) assays and structural analogs (e.g., unsubstituted naphthalimides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.